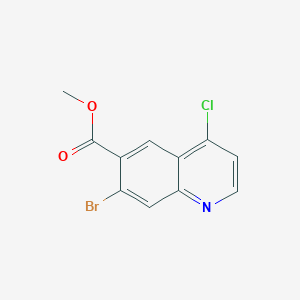

Methyl 7-bromo-4-chloroquinoline-6-carboxylate

Description

Methyl 7-bromo-4-chloroquinoline-6-carboxylate is a halogenated quinoline derivative characterized by a bromine atom at position 7, a chlorine atom at position 4, and a methyl ester group at position 6 of the quinoline core. Its molecular formula is C₁₂H₈BrClNO₂, with a molecular weight of 330.56 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or antimicrobial agents . The strategic placement of halogens and the ester group influences its electronic properties, steric bulk, and reactivity, making it a versatile building block in medicinal chemistry.

Properties

Molecular Formula |

C11H7BrClNO2 |

|---|---|

Molecular Weight |

300.53 g/mol |

IUPAC Name |

methyl 7-bromo-4-chloroquinoline-6-carboxylate |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-11(15)6-4-7-9(13)2-3-14-10(7)5-8(6)12/h2-5H,1H3 |

InChI Key |

KQAKIIQMBFHKKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2C=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN106432073B)

This method is notable for its operational simplicity, environmental friendliness, and high overall yield (>70%), making it suitable for industrial-scale production.

| Step | Reaction Description | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Formation of 3-(4-bromoaniline) ethyl acrylate via Michael addition | 4-bromoaniline + ethyl propiolate in methanol, nitrogen atmosphere, 30–50 °C | 3-(4-bromoaniline) ethyl acrylate | Not specified |

| 2 | Cyclization to 6-bromoquinoline-4(1H)-one | 3-(4-bromoaniline) ethyl acrylate dissolved in diphenyl ether, heated at 200–220 °C for 2–10 hours, cooled, precipitated with petroleum ether, washed with ethyl acetate | 6-bromoquinoline-4(1H)-one | 79.5–81.1% |

| 3 | Chlorination to this compound | 6-bromoquinoline-4(1H)-one + phosphorus trichloride + toluene, reflux for 2 hours, cooled, precipitated with ether | This compound (yellow powder) | 91.5% |

- Step 1 involves the addition of ethyl propiolate to 4-bromoaniline under inert atmosphere, producing the acrylate intermediate.

- Step 2 is a high-temperature cyclization in diphenyl ether, inducing ring closure to the quinoline-4-one.

- Step 3 uses phosphorus trichloride for chlorination at the 4-position, converting the quinoline-4-one to the desired chloroquinoline derivative.

This method significantly improves yield compared to prior art (26–42%) and reduces production costs, highlighting its industrial applicability.

Alternative Synthetic Routes and Related Preparations

Other patents and literature describe related quinoline derivatives synthesis involving halogenation and functional group transformations, which can be adapted or provide insights for preparing this compound:

- Halogenation of quinoline derivatives using phosphorus oxychloride or phosphorus trichloride under reflux conditions in toluene or o-dichlorobenzene solvents.

- Oxidation and formylation reactions at quinoline ring positions under controlled temperatures and chlorine gas exposure.

- Hydrolysis and esterification steps to introduce or modify carboxylate groups on quinoline rings.

These methods emphasize the importance of temperature control, reaction atmosphere, and purification steps to achieve high purity and yield.

Summary Table of Preparation Conditions and Yields

Analytical and Characterization Data

- The final product, this compound, is typically obtained as a yellow powder.

- Spectroscopic data (NMR, TLC) confirm the structure and purity consistent with literature reports.

- TLC Rf values and melting points are used for quality control during synthesis.

- Molecular formula: C11H7BrClNO2; Molecular weight: 300.53 g/mol.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-4-chloroquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Methyl 7-bromo-4-chloroquinoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Impact of Substituent Positions

- Halogen Placement: The target compound’s 7-bromo and 4-chloro substituents create a distinct electronic profile compared to analogs like Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (6-Br, 4-Cl, 7-OCH₃). Fluorine at position 6 in Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate increases electron-withdrawing effects, which may improve metabolic stability but reduce lipophilicity compared to the target compound .

- Ester Group Position: The methyl ester at position 6 in the target compound contrasts with ethyl esters at position 3 in analogs (e.g., ).

Functional Group Variations

- Methoxy vs. Halogen: Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate features a methoxy group at position 7, which can participate in hydrogen bonding, unlike the bromine in the target compound. This substitution may alter pharmacokinetic properties, such as absorption and distribution .

Ethyl vs. Methyl Ester :

Structural Similarity Scores

- Compounds like Methyl 7-bromoquinoline-4-carboxylate (similarity: 0.96) lack the 4-chloro substituent, highlighting the critical role of chlorine in modulating electronic effects and steric interactions .

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (similarity: 0.86) demonstrates how ester position (3 vs. 6) and alkyl chain length (ethyl vs. methyl) significantly reduce structural overlap, impacting reactivity and applications .

Biological Activity

Methyl 7-bromo-4-chloroquinoline-6-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₈BrClN₁O₂, with a molecular weight of approximately 300.54 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and biological activity, making it a valuable candidate for drug development.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The quinoline structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. Studies indicate that this compound may interact with enzymes involved in microbial growth, leading to its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus subtilis | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest that the compound possesses significant antimicrobial activity, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 14.68 (MCF-7) | High |

| 23.49 (HCT-116) | Moderate | |

| 61.71 (HeLa) | Low |

The selectivity towards MCF-7 cells indicates that the compound may be particularly effective in targeting breast cancer cells while exhibiting moderate activity against other types .

Case Studies and Research Findings

- Fragment-Based Drug Discovery : A study focused on fragment-based drug discovery revealed that derivatives of quinoline compounds, including this compound, could selectively disrupt protein interactions crucial for cellular functions .

- Synthesis and Evaluation : Research involving the synthesis of various quinoline derivatives demonstrated that modifications to the quinoline structure could enhance biological activity. The introduction of electron-donating or electron-withdrawing groups significantly affected the compound's efficacy against microbial strains .

- Antimalarial Potential : Some derivatives have also been evaluated for antimalarial activity, showing promising results with IC50 values below 100 μM against Plasmodium falciparum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.